molecular formula C10H15N5 B1428996 1,3-dimethyl-5-(piperazin-1-yl)-1H-pyrazole-4-carbonitrile CAS No. 1339479-03-6

1,3-dimethyl-5-(piperazin-1-yl)-1H-pyrazole-4-carbonitrile

Cat. No. B1428996
M. Wt: 205.26 g/mol
InChI Key: CZIMMTNJXMKYTG-UHFFFAOYSA-N
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Description

This would typically include the IUPAC name, other names, and the structural formula of the compound.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves determining properties like the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Biological Activities

Antibacterial and Cytotoxic Activities : A study by Mekky and Sanad (2020) detailed the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker. These compounds demonstrated potent antibacterial efficacies against strains like E. coli, S. aureus, and S. mutans. One derivative exhibited superior biofilm inhibition activities compared to Ciprofloxacin, alongside significant inhibitory activity against MRSA and VRE bacterial strains (Mekky & Sanad, 2020).

Molecular Structure Investigations : Shawish et al. (2021) synthesized s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, providing insights into their molecular structure through X-ray crystallography, Hirshfeld, and DFT calculations. These studies explore the intermolecular interactions and electronic properties of such compounds, indicating their potential in various scientific applications (Shawish et al., 2021).

Anticancer Evaluation : Turov (2020) investigated the anticancer activity of polyfunctional substituted 1,3-thiazoles, highlighting the effectiveness of piperazine-substituted derivatives against various cancer cell lines. These findings underline the potential therapeutic applications of such derivatives in oncology research (Turov, 2020).

Synthetic Methodologies : Rahmani et al. (2018) reported an efficient synthesis of pyridine-pyrimidines and their bis-derivatives catalyzed by an ionic liquid supported on nanosilica. This study demonstrates innovative synthetic approaches for the construction of complex heterocyclic compounds, which could be applicable in various fields of chemical research (Rahmani et al., 2018).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

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properties

IUPAC Name

1,3-dimethyl-5-piperazin-1-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5/c1-8-9(7-11)10(14(2)13-8)15-5-3-12-4-6-15/h12H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIMMTNJXMKYTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-5-(piperazin-1-yl)-1H-pyrazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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